![molecular formula C12H20Cl2N2 B2425871 (1-(p-Tolyl)pyrrolidin-3-yl)methanamine CAS No. 1017428-21-5](/img/structure/B2425871.png)
(1-(p-Tolyl)pyrrolidin-3-yl)methanamine
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “(1-(p-Tolyl)pyrrolidin-3-yl)methanamine”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a p-tolyl group. The molecular weight of this compound is 263.21.Scientific Research Applications
Synthesis and Characterization
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine Synthesis This compound was synthesized through the condensation of p-toluic hydrazide and glycine using the polyphosphoric acid condensation route, demonstrating high yields and thorough spectroscopic characterization. The compound's properties were analyzed using various spectroscopic techniques, indicating its potential for further scientific applications (Shimoga et al., 2018).
Catalytic and Medicinal Applications
Unsymmetrical NCN′ and PCN Pincer Palladacycles Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine were synthesized and underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These compounds were characterized and tested for catalytic applications, demonstrating good activity and selectivity, suggesting potential use in chemical synthesis and catalysis (Roffe et al., 2016).
Palladium(II) and Platinum(II) Complexes with Anticancer Activity Palladium and platinum complexes based on Schiff base ligands, including R-(phenyl)methanamine derivatives, were synthesized and characterized. The complexes demonstrated significant anticancer activity against various human cancerous cell lines, suggesting potential medicinal applications, particularly in cancer therapy (Mbugua et al., 2020).
Sensing and Detection Applications
Fluorescent Chemosensor for Zn2+ A novel zinc ion sensor incorporating a dipicolylamine derivative and an anthracene group was synthesized. The sensor showed high selectivity for Zn2+ ions with fluorescence enhancement, indicating its potential for applications in ion detection and environmental monitoring (Kim et al., 2013).
Selective Detection of Hg2+ and Ni2+ Ions Products formed by the reaction between 2,3-dibromonaphthalene-1,4-dione with pyridyl amines were characterized and showed the ability to detect Hg and Ni ions selectively. This indicates potential applications in environmental monitoring and industrial processes (Aggrwal et al., 2021).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, similar compounds have been shown to inhibit certain enzymes or modulate receptor activity, leading to downstream effects .
Biochemical Pathways
For example, indole derivatives can affect pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
The compound’s molecular weight (19028 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Based on the activities of similar compounds, it could potentially have a range of effects, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, the compound is recommended to be stored at a temperature of 4°C , suggesting that higher temperatures might affect its stability.
properties
IUPAC Name |
[1-(4-methylphenyl)pyrrolidin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-2-4-12(5-3-10)14-7-6-11(8-13)9-14/h2-5,11H,6-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNANGROEDVCAFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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